molecular formula C35H44N6O B13803533 N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea CAS No. 71173-71-2

N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea

Cat. No.: B13803533
CAS No.: 71173-71-2
M. Wt: 564.8 g/mol
InChI Key: ONHAAEYDHJUYKJ-UHFFFAOYSA-N
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Description

N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to phenyl rings, which are further connected through a urea linkage. It is often used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea typically involves a two-step processThe second step involves the elimination of water between Michler’s Hydrol and urea to form the final urea derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow the same synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the dimethylamino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence biological pathways and chemical reactions, making the compound a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is unique due to its urea linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in specific research and industrial contexts.

Properties

CAS No.

71173-71-2

Molecular Formula

C35H44N6O

Molecular Weight

564.8 g/mol

IUPAC Name

1,3-bis[bis[4-(dimethylamino)phenyl]methyl]urea

InChI

InChI=1S/C35H44N6O/c1-38(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)39(3)4)36-35(42)37-34(27-13-21-31(22-14-27)40(5)6)28-15-23-32(24-16-28)41(7)8/h9-24,33-34H,1-8H3,(H2,36,37,42)

InChI Key

ONHAAEYDHJUYKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)NC(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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